(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Beschreibung
The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone features a hybrid structure combining a thieno[2,3-b]pyridine scaffold with a 3,4-dihydroquinoline moiety. The thienopyridine core is substituted with an amino group at position 3 and a methyl group at position 6, while the 3,4-dihydroquinoline group introduces partial saturation in the quinoline ring. Such structural motifs are commonly associated with bioactive molecules, particularly in medicinal chemistry, where amino groups and aromatic systems often enhance interactions with biological targets .
Eigenschaften
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-8-9-13-15(19)16(23-17(13)20-11)18(22)21-10-4-6-12-5-2-3-7-14(12)21/h2-3,5,7-9H,4,6,10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKZWHCGIWAFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)N3CCCC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.35 g/mol. The compound features a thieno[2,3-b]pyridine moiety linked to a dihydroquinoline structure, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thieno and quinoline structures exhibit various biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value comparable to paclitaxel (PTX) against the MDA-MB-231 breast cancer cell line, indicating significant potential as an anti-cancer agent .
- Anti-inflammatory Effects : Thieno derivatives have been recognized for their ability to modulate inflammatory pathways. They may inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptosis : By influencing apoptotic pathways, this compound can induce cell death in tumor cells.
- Impact on Cell Migration : Inhibition of factors that promote cell migration can reduce metastasis in cancer models.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thieno and quinoline derivatives:
Pharmacological Implications
Given its promising biological activities, this compound has potential applications in drug development for treating various cancers and inflammatory diseases. The structural characteristics of this compound allow for further modifications to enhance efficacy and selectivity.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research highlights that compounds similar to (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone exhibit anti-inflammatory effects by inhibiting the IκB kinase (IKK) pathway. This pathway is crucial in mediating inflammatory responses through the NF-κB transcription factor, which regulates pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. Inhibitors of this pathway have potential therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions like rheumatoid arthritis and Crohn's disease .
Anticancer Activity
The compound's ability to inhibit IKK also positions it as a potential anticancer agent. By blocking NF-κB activation, it may reduce tumor growth and metastasis in various cancer types, including breast and colorectal cancers. Studies indicate that compounds targeting this pathway can effectively suppress cancer cell proliferation and induce apoptosis .
Neuroprotective Effects
Preliminary studies suggest that derivatives of thieno[2,3-b]pyridine compounds may offer neuroprotective benefits. They have shown promise in models of neurodegenerative diseases like Alzheimer's and multiple sclerosis by mitigating neuroinflammation and promoting neuronal survival .
Antimicrobial Activity
Emerging data indicate that thieno[2,3-b]pyridine derivatives possess antimicrobial properties against a range of pathogens. These compounds could serve as lead structures for developing new antibiotics or antifungal agents .
Case Study 1: Inhibition of IKK in Inflammatory Diseases
A study investigated the effects of thieno[2,3-b]pyridine derivatives on inflammatory bowel disease (IBD). The results demonstrated that treatment with these compounds significantly reduced levels of inflammatory markers in animal models, suggesting their potential as therapeutic agents for IBD management .
Case Study 2: Anticancer Efficacy in Breast Cancer Models
In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the NF-κB pathway inhibition. This suggests a mechanism by which thieno[2,3-b]pyridine derivatives can be utilized in cancer therapy .
Case Study 3: Neuroprotection in Alzheimer’s Disease Models
Research conducted on animal models of Alzheimer's disease revealed that administration of thieno[2,3-b]pyridine derivatives led to improved cognitive function and reduced amyloid plaque formation. This underscores the neuroprotective potential of these compounds .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Variations
The target compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis of its molecular features, substituents, and inferred properties relative to analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted/Reported Properties | Reference |
|---|---|---|---|---|---|
| Target Compound : (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | C₁₉H₁₈N₃OS | 356.44 | - 3-Amino-thieno[2,3-b]pyridine - 6-Methyl substitution - 3,4-Dihydroquinoline |
- Moderate hydrophobicity - Potential hydrogen-bonding capacity (amino group) |
N/A |
| 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone | C₂₃H₂₀FN₃OS | 417.49 | - Tetrahydroquinoline - 4-Fluorophenyl - Pyridinyl substitution |
- Enhanced rigidity (tetrahydroquinoline) - Electron-withdrawing fluorine |
|
| (3-Amino-6-hydroxy-4-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | C₁₅H₁₂N₂O₂S | 300.34 | - 6-Hydroxy - Phenyl group |
- Increased polarity (hydroxy group) - Lower molecular weight |
|
| (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone | C₂₆H₁₈N₂OS | 406.50 | - 6-Phenyl - Biphenyl group |
- High hydrophobicity - Extended π-conjugation |
|
| (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone | C₁₉H₂₀N₂O₃S | 356.44 | - Trimethyl substitution - 3,4-Dimethoxyphenyl |
- Steric hindrance (trimethyl groups) - Electron-donating methoxy groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
